5-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride
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Overview
Description
5-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a chemical compound with a complex structure that includes a cyclopropyl group, a methoxyphenyl group, and a pyrazol-3-amine core
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
5-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
5-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:
- (5-cyclopropyl-2-methoxyphenyl)methanamine hydrochloride
- 5-cyclopropyl-2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-6-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-6-carboxamide
These compounds share structural similarities but may differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H20ClN3O |
---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-18-15(9-13(17-18)11-7-8-11)16-10-12-5-3-4-6-14(12)19-2;/h3-6,9,11,16H,7-8,10H2,1-2H3;1H |
InChI Key |
KBUIOGCZNHLAFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3OC.Cl |
Origin of Product |
United States |
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